molecular formula C17H15BrN2O4S B2538354 5-(((4-Bromophenyl)sulfonyl)methyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole CAS No. 1105233-54-2

5-(((4-Bromophenyl)sulfonyl)methyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole

Cat. No. B2538354
CAS RN: 1105233-54-2
M. Wt: 423.28
InChI Key: LXFCFDZBMCFHHY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromophenyl and ethoxyphenyl groups are both aromatic and would contribute to the overall stability of the molecule. The oxadiazole ring is a heterocycle that contains both nitrogen and oxygen atoms, which could participate in various chemical reactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups it contains. For example, the bromine atom on the bromophenyl group could be replaced via a nucleophilic aromatic substitution reaction . The sulfonyl group could participate in various reactions, such as elimination or substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom would likely make the compound relatively heavy and possibly increase its boiling point .

Scientific Research Applications

Bromophenol Derivatives in Marine Algae

Bromophenol derivatives, isolated from marine algae such as Rhodomela confervoides, have been studied for their structures and bioactivities. These compounds, while structurally distinct, share common bromophenyl groups that are key to their biological activities, including potential antimicrobial and anticancer effects. Such studies underscore the importance of bromophenyl-containing compounds in developing new therapeutics and understanding marine biodiversity (Zhao et al., 2004).

Oxadiazole Derivatives for Corrosion Inhibition

Research on oxadiazole derivatives, such as benzimidazole bearing 1,3,4-oxadiazoles, demonstrates their potential as corrosion inhibitors for metals in acidic environments. These findings are relevant for industrial applications, where preventing metal corrosion is crucial. The effectiveness of such compounds highlights the versatility of oxadiazole derivatives in practical applications beyond pharmaceuticals (Ammal et al., 2018).

Potential Antimicrobial and Antitubercular Agents

Benzene sulfonamide pyrazole oxadiazole derivatives have been evaluated for their antimicrobial and antitubercular activities. Molecular docking studies against Mycobacterium tuberculosis enzyme targets suggest the potential of these compounds as antitubercular agents. Such research illustrates the application of oxadiazole derivatives in addressing global health challenges, including tuberculosis (Shingare et al., 2022).

Antioxidant Properties of Marine Red Algae Derivatives

Investigations into the antioxidant activity of bromophenols from marine red algae indicate their potential as natural antioxidants. These compounds exhibit strong free radical scavenging activities, which could be beneficial in food preservation and in combating oxidative stress-related diseases (Li et al., 2011).

Future Directions

Future research could explore the potential uses of this compound in various fields, such as medicinal chemistry or materials science. Additionally, further studies could investigate the reactivity of this compound and develop new synthetic methods for its preparation .

properties

IUPAC Name

5-[(4-bromophenyl)sulfonylmethyl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O4S/c1-2-23-14-7-3-12(4-8-14)17-19-16(24-20-17)11-25(21,22)15-9-5-13(18)6-10-15/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFCFDZBMCFHHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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